1-(4-Aminophenyl)azetidin-2-one

Description

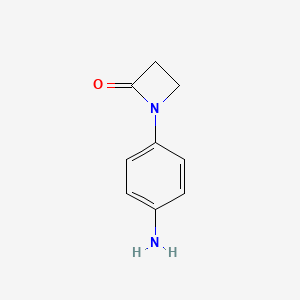

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYOSBHMMCZFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700315-51-0 | |

| Record name | 1-(4-aminophenyl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Derivatization and Structural Modification of the 1 4 Aminophenyl Azetidin 2 One Scaffold

Modification at the Azetidin-2-one (B1220530) Ring System

The four-membered azetidin-2-one, or β-lactam, ring is a strained cyclic amide that is amenable to various chemical transformations. sciencescholar.usglobalresearchonline.net Modifications at this ring system, particularly at the C3 and C4 positions, are crucial for influencing the biological activity and physicochemical properties of the resulting molecules.

Introduction of Diverse Substitution Patterns on the Four-Membered Ring (e.g., at C3 and C4)

The introduction of substituents at the C3 and C4 positions of the azetidin-2-one ring is a common strategy to create structural diversity. The reactivity of the C-H bonds at these positions allows for the attachment of various functional groups. This can be achieved through several synthetic routes, including cycloaddition reactions between ketenes and imines, which is a foundational method for constructing the β-lactam ring itself. researchgate.net

The nature of the substituents on the azetidin-2-one ring can significantly impact the molecule's properties. For instance, the presence of specific groups can enhance the stability of the strained four-membered ring or provide additional points for interaction with biological targets. researchgate.net Research has shown that a variety of substituents can be introduced, leading to a broad library of compounds for biological screening. researchgate.net

Table 1: Examples of C3 and C4 Substituted Azetidin-2-one Derivatives

| Position of Substitution | Substituent Example | Synthetic Method |

| C3 | Chloro | Reaction with chloroacetyl chloride |

| C4 | Aryl | Staudinger synthesis (cycloaddition of a ketene (B1206846) and an imine) |

Chirality Control and Enantioselective Synthesis Approaches

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, controlling the stereochemistry during the synthesis of 1-(4-aminophenyl)azetidin-2-one derivatives is of paramount importance. nih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For azetidin-2-one derivatives, this can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and stereoselective cyclization reactions. nih.gov Chiral auxiliaries are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Chiral catalysts, on the other hand, are chiral molecules that can accelerate a reaction and control its stereoselectivity without being consumed in the process.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a powerful tool for constructing the azetidin-2-one ring. When a chiral auxiliary is attached to either the ketene or the imine, it can effectively control the stereochemistry of the newly formed chiral centers at C3 and C4 of the β-lactam ring. researchgate.net

Derivatization of the 4-Aminophenyl Moiety

The 4-aminophenyl group of this compound provides a versatile handle for further chemical modifications. The primary amino group (-NH2) is a nucleophilic site that can readily participate in a variety of chemical reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Amine Functionalization Reactions

The amino group on the phenyl ring can undergo a wide range of functionalization reactions. These include, but are not limited to, acylation, alkylation, sulfonylation, and diazotization followed by subsequent coupling reactions. These reactions allow for the introduction of a vast array of substituents, each capable of influencing the electronic properties, lipophilicity, and steric bulk of the molecule. This, in turn, can have a profound impact on the compound's structure-activity relationship (SAR).

One common transformation is the reaction of the amino group with various aldehydes to form Schiff bases (imines). These Schiff bases can then be further reacted, for example, by cyclization with chloroacetyl chloride to introduce an additional azetidin-2-one ring. sciencescholar.us

Integration of Auxiliary Heterocyclic Scaffolds via the Amino Group

A particularly fruitful strategy for expanding the chemical space of this compound derivatives is the integration of other heterocyclic scaffolds via the amino group. This approach has led to the synthesis of hybrid molecules that combine the pharmacophoric features of the azetidin-2-one ring with those of other biologically active heterocycles.

The amino group serves as a convenient linker to attach a variety of heterocyclic systems. This is often achieved by first converting the amino group into a more reactive functional group, such as an isothiocyanate, or by using it to form a bond with a suitable electrophilic center on the target heterocycle. Examples of heterocyclic scaffolds that have been successfully integrated include:

Pyrazoline: These five-membered nitrogen-containing heterocycles are known for their diverse biological activities.

Oxadiazole and Thiadiazole: These are five-membered rings containing one oxygen or sulfur atom and two nitrogen atoms, respectively. They are common motifs in medicinal chemistry.

Imidazolone: A five-membered ring with two nitrogen atoms and a carbonyl group.

Quinoline: A bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring.

Dibenzothiazepine: A tricyclic system containing a seven-membered thiazepine ring fused to two benzene rings.

Coumarin (B35378): A bicyclic aromatic compound consisting of a benzene ring fused to a pyrone ring.

Imidazole: A five-membered aromatic ring with two nitrogen atoms.

The synthesis of these hybrid molecules often involves multi-step reaction sequences. For instance, a coumarin moiety can be introduced by first reacting the 4-aminophenyl group to create a larger scaffold which then undergoes cyclization to form the final coumarin-containing azetidin-2-one derivative. researchgate.net

Exploration of Structure-Activity Relationships (SAR) Based on Substituent Effects

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting derivatives are central to understanding their structure-activity relationships (SAR). nih.gov SAR studies aim to identify which structural features are essential for a molecule's activity and how changes in the structure affect its potency and selectivity. nih.gov

By introducing a variety of substituents at different positions on both the azetidin-2-one ring and the 4-aminophenyl moiety, researchers can probe the steric, electronic, and hydrophobic requirements of the biological target. nih.gov For example, the introduction of bulky substituents may enhance or diminish activity depending on the size and shape of the target's binding pocket. Similarly, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, which can influence its ability to interact with the target through hydrogen bonding or other electrostatic interactions. nih.govfrontiersin.org

The data obtained from these studies are crucial for the rational design of new, more potent, and selective analogs. nih.gov Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to analyze the data and develop predictive models that can guide the synthesis of future generations of compounds.

Formation of Complex Molecular Architectures

The this compound scaffold is a versatile building block for the synthesis of more complex molecular architectures. The primary route for these transformations involves the modification of the 4-amino group on the phenyl ring. This amino group is readily converted into an imine (Schiff base) through condensation with various aldehydes and ketones. The subsequent [2+2] cycloaddition of this imine with a ketene, typically generated in situ from a chloroacetyl halide and a base like triethylamine (B128534), yields a new, more complex azetidinone derivative. This method, a variant of the Staudinger synthesis, is fundamental to elaborating the core structure into tricyclic systems and hybrid compounds. derpharmachemica.comglobalresearchonline.net

Tricyclic Functionalized Azetidinone Molecules

The synthesis of tricyclic azetidinone molecules incorporating the this compound core can be achieved by utilizing polycyclic aldehydes or ketones in the initial Schiff base formation. This strategy embeds the azetidinone ring within a larger, rigid tricyclic framework.

A notable example involves the synthesis of azetidinones bearing a planar tricyclic nucleus derived from anthracene. The synthetic pathway commences with the reaction of a starting material like p-phenylenediamine (B122844) with a tricyclic ketone (e.g., anthracene-9,10-dione derivative) to form a Schiff base. This intermediate, which now contains the desired tricyclic system linked to a 4-aminophenyl-imine moiety, undergoes a cyclization reaction. The treatment with chloroacetyl chloride in the presence of triethylamine induces a [2+2] cycloaddition to form the four-membered β-lactam ring. derpharmachemica.com This results in the final tricyclic functionalized azetidinone molecule, where the tricyclic system is attached to the nitrogen atom of the azetidinone ring.

The characterization data for a representative tricyclic azetidinone derivative is presented below.

| Compound Name | Appearance | Mass (m/e) | ¹H-NMR (δ ppm) | FT-IR (cm⁻¹) |

|---|---|---|---|---|

| 4-(4-aminophenyl)-3-chloro-1-((10-oxoanthracen-9(10H)-ylidene)amino)azetidin-2-one | White | 401.85 (Calculated) | 6.72–7.97 (Aromatic CH), 2.2 (Aliphatic CH), 3.9 (Amine NH) | 2992.19 (Cyclic C-C), 3099.37 (C-H stretch), 1726.28 (C=O stretch) |

Hybrid Compound Design

Hybrid compound design, or molecular hybridization, is a strategy in medicinal chemistry that combines two or more distinct pharmacophores into a single molecule. This approach aims to create novel compounds with potentially synergistic or multi-target biological activities. The this compound scaffold is an excellent platform for this strategy, where the 4-amino group serves as a chemical handle to attach other biologically active moieties.

The general synthetic route involves the condensation of 4-aminobenzaldehyde (B1209532) or a related aniline (B41778) with a compound containing the second pharmacophore to form a Schiff base. This imine is then cyclized with chloroacetyl chloride and a base to construct the azetidin-2-one ring, covalently linking the two pharmacophores. derpharmachemica.comglobalresearchonline.net

Azetidinone-Sulfonamide Hybrids Azetidinone-sulfonamide hybrids have been synthesized by combining the β-lactam ring with various sulfonamide structures. nih.gov The synthesis typically starts with a sulfonamide derivative containing a primary amino group, which is reacted with an aromatic aldehyde to form a Schiff base. Subsequent cyclization with chloroacetyl chloride yields the target N-(sulfonamidophenyl)-azetidin-2-one derivatives. nih.gov These hybrid molecules merge the structural features of β-lactam antibiotics with those of the sulfa drugs. nih.gov

Azetidinone-Oxadiazole/Thiadiazole Hybrids Another class of hybrid molecules involves the fusion of the azetidinone ring with 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) moieties. These five-membered heterocycles are known pharmacophores with a wide range of biological activities. The synthesis begins with a 2-amino-5-substituted-1,3,4-oxadiazole or thiadiazole. This amine is condensed with a substituted benzaldehyde (B42025) to form the corresponding Schiff base. The final azetidinone ring is then formed via cycloaddition with chloroacetyl chloride, yielding the desired hybrid compound.

The table below summarizes representative examples of hybrid compound designs based on the azetidinone scaffold.

| Hybrid Class | Second Pharmacophore | General Synthetic Precursor | Key Reaction |

|---|---|---|---|

| Azetidinone-Sulfonamide | Sulfonamide | Schiff base from a sulfonamide-containing amine | [2+2] Cycloaddition |

| Azetidinone-Oxadiazole | 1,3,4-Oxadiazole | Schiff base from an amino-oxadiazole derivative | [2+2] Cycloaddition |

| Azetidinone-Thiadiazole | 1,3,4-Thiadiazole | Schiff base from an amino-thiadiazole derivative | [2+2] Cycloaddition |

Spectroscopic Characterization Methodologies for Structural Elucidation Excluding Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like Heteronuclear Multiple Quantum Coherence (HMQC), is indispensable for the definitive structural confirmation of 1-(4-Aminophenyl)azetidin-2-one. nih.govnih.govnih.govrsc.org These methods provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity. youtube.comemerypharma.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the aromatic protons on the aminophenyl ring typically appear as distinct multiplets in the downfield region of the spectrum. The protons on the azetidin-2-one (B1220530) ring will have characteristic chemical shifts, with the methylene (B1212753) protons adjacent to the carbonyl group and the nitrogen atom showing specific splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. nih.govrsc.org The carbonyl carbon of the β-lactam ring is a key indicator, appearing at a characteristic downfield chemical shift. The carbons of the aromatic ring and the methylene carbons of the azetidinone ring will also have distinct signals. The presence of substituents on the azetidin-2-one ring can significantly influence the chemical shifts of the carbonyl group. nih.gov

2D NMR Techniques (HMQC): Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence), are crucial for establishing direct one-bond correlations between protons and the carbon atoms to which they are attached. youtube.comemerypharma.comhuji.ac.ilnih.gov In the HMQC spectrum of this compound, cross-peaks would connect the signals of the aromatic protons to their corresponding aromatic carbons and the signals of the azetidinone ring protons to their respective carbon atoms. This technique unequivocally confirms the C-H connectivity within the molecule. youtube.comoxinst.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | ¹H NMR | 6.6 - 7.5 |

| Azetidinone CH₂ (adjacent to N) | ¹H NMR | ~3.5 - 4.0 |

| Azetidinone CH₂ (adjacent to C=O) | ¹H NMR | ~3.0 - 3.5 |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~165 - 175 |

| Aromatic Carbons | ¹³C NMR | ~115 - 150 |

| Azetidinone CH₂ Carbons | ¹³C NMR | ~35 - 50 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the characteristic functional groups present in this compound. epequip.comnih.govamericanpharmaceuticalreview.comnih.gov These complementary techniques probe the vibrational modes of molecules, providing a unique fingerprint based on the types of bonds present. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to its key functional groups. A prominent peak will be observed for the carbonyl (C=O) stretching vibration of the β-lactam ring, typically in the range of 1730-1760 cm⁻¹. The N-H stretching vibrations of the primary amine group on the phenyl ring will appear as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present, along with C-N stretching vibrations.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. epequip.comsapub.orgnih.gov While the carbonyl stretch might be weaker in the Raman spectrum, aromatic ring vibrations often produce strong signals. The symmetric stretching of the C-S-C bond, if present in a derivative, would also be readily observable.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Carbonyl (β-lactam) | C=O Stretch | 1730 - 1760 | FT-IR |

| Primary Amine | N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Amine | C-N Stretch | 1250 - 1350 | FT-IR |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. nih.govnih.gov When subjected to ionization, the molecule breaks apart in a predictable manner, providing valuable structural information. libretexts.org

A key fragmentation pathway for β-lactam containing compounds, such as azetidin-2-ones, involves the cleavage of the four-membered ring. This can occur in two primary ways, often referred to as Type A and Type B fragmentation.

Type A Fragmentation: This involves the cleavage of the N1-C2 and C3-C4 bonds of the azetidin-2-one ring.

Type B Fragmentation: This pathway involves the cleavage of the N1-C4 and C2-C3 bonds. researchgate.net

The resulting fragment ions are then detected by the mass spectrometer, and their mass-to-charge ratios (m/z) are recorded. For this compound, the fragmentation would also involve cleavages at the bond connecting the phenyl group to the nitrogen atom and fragmentation of the aminophenyl group itself. The observation of specific fragment ions helps to piece together the original structure of the molecule. researchgate.netnih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragmentation Type | Description | Predicted Fragment m/z |

|---|---|---|

| Molecular Ion [M]⁺ | Intact molecule | 162 |

| Type A Fragment | Cleavage of N1-C2 and C3-C4 bonds | Varies depending on charge retention |

| Type B Fragment | Cleavage of N1-C4 and C2-C3 bonds | Varies depending on charge retention |

| Phenyl Group Fragment | Loss of the azetidin-2-one ring | 92 (C₆H₆N⁺) |

| Azetidinone Ring Fragment | Loss of the aminophenyl group | 70 (C₃H₄NO⁺) |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the chemical formula C₉H₁₀N₂O, elemental analysis would be performed to experimentally determine the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages are then compared to the theoretically calculated percentages based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound. nih.gov

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 66.65 |

| Hydrogen | H | 6.21 |

| Nitrogen | N | 17.27 |

| Oxygen | O | 9.86 |

Theoretical and Computational Chemistry Approaches in Azetidin 2 One Research

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to predict the molecular geometry and vibrational frequencies of various organic compounds, including heterocyclic systems like azetidin-2-ones.

The process typically begins with the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. A popular and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For 1-(4-Aminophenyl)azetidin-2-one, these calculations would reveal the precise three-dimensional arrangement of its constituent atoms.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the exchange-correlation functional. A scaling factor of 0.961 has been found to be appropriate for the B3LYP/6-311++G(d,p) level of theory in some cases. nih.gov The agreement between the scaled theoretical frequencies and the experimental vibrational spectra serves to validate the computational model and aids in the assignment of the experimental bands to specific molecular motions. nih.gov

For instance, in a theoretical study of a related compound, the NH stretching vibrations are typically predicted in the range of 3300–3500 cm⁻¹. nih.gov Similarly, the characteristic C=O stretching frequency of the β-lactam ring in azetidin-2-one (B1220530) derivatives is a key vibrational mode that can be accurately predicted. The table below illustrates the kind of data that would be generated from a DFT analysis of this compound, based on typical values for similar structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.215 |

| N-C(O) | 1.380 | |

| N-C(Aryl) | 1.420 | |

| C(Aryl)-NH2 | 1.395 | |

| Bond Angle (°) | O=C-N | 125.0 |

| C-N-C(Aryl) | 128.5 |

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3315 | Aromatic Amine N-H Stretch |

| ν(C=O) | 1780 | 1710 | β-Lactam C=O Stretch |

| δ(N-H) | 1620 | 1557 | Aromatic Amine N-H Bend |

| ν(C-N) | 1350 | 1297 | β-Lactam C-N Stretch |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, offering insights into the energetic profiles and the structures of transient species like transition states. For a molecule such as this compound, computational studies can elucidate the pathways of its synthesis or its degradation.

A key aspect of these studies is the location of transition states, which are saddle points on the potential energy surface connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. rsc.org For example, in the synthesis of azetidin-2-one rings via cycloaddition reactions, computational methods can be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates.

A computational study on the synthesis of pyrrolidinedione derivatives, for instance, identified the energy barrier for the initial Michael addition to be 21.7 kJ mol⁻¹. rsc.org Similarly, for the synthesis of this compound, which can be formed through the cyclization of an appropriate precursor, computational analysis would involve mapping out the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This would reveal the rate-determining step of the reaction and provide a detailed understanding of the factors that control the reaction's feasibility and selectivity.

Furthermore, computational studies can investigate the competition between different reaction pathways. A study on the reactions of (Z)-(Z)-N-(λ5-phosphanylidene) formohydrazonic formic anhydride (B1165640) showed that the aza-Wittig reaction is kinetically favored over the Mumm rearrangement due to a lower activation energy barrier. researchgate.net Such analyses are invaluable for optimizing reaction conditions to favor the formation of the desired product.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | -5.2 |

| Products | -15.0 |

Molecular Docking Simulations for Interaction Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a small molecule, or ligand, might interact with a biological target, typically a protein or a nucleic acid. For this compound, molecular docking simulations can be employed to predict its binding mode within the active site of a target enzyme, providing insights into its potential biological activity.

The docking process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor protein. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). nih.gov Docking algorithms then explore a vast number of possible binding poses of the ligand within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.

The results of a docking simulation provide valuable information about the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, a molecular docking study of azetidin-2-one derivatives as inhibitors of the epidermal growth factor receptor (EGFR) identified key interactions with amino acid residues in the active site. uni.lu Similarly, a study on purine (B94841) derivatives identified hydrogen bonding with MET793 and THR854 as crucial for binding to EGFR-tyrosine kinase. rsc.org

For this compound, a docking study could reveal that the amino group on the phenyl ring acts as a hydrogen bond donor, while the carbonyl oxygen of the azetidinone ring can act as a hydrogen bond acceptor. The phenyl ring itself might engage in hydrophobic interactions with nonpolar residues in the binding pocket. This information is critical for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | ASP120, LYS78, TYR150, PHE210 |

| Hydrogen Bonds | -NH2 with ASP120 (O); C=O with LYS78 (NH) |

| Hydrophobic Interactions | Phenyl ring with TYR150, PHE210 |

Applications and Utility of 1 4 Aminophenyl Azetidin 2 One and Its Derivatives in Synthetic Organic Chemistry

Role as Versatile Synthetic Intermediates and Building Blocks

The 1-arylazetidin-2-one scaffold is a valuable building block in organic synthesis due to the inherent reactivity of the strained four-membered ring and the synthetic versatility of the N-aryl substituent. The β-lactam ring can undergo a variety of ring-opening reactions, providing access to β-amino acids and their derivatives, which are important components of many biologically active molecules. For instance, N-aryl lactams are recognized as important precursors in the synthesis of alkaloids and various other bioactive compounds nih.gov.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for the synthesis of the azetidin-2-one (B1220530) core mdpi.com. This method allows for the introduction of a wide range of substituents at the C3 and C4 positions of the β-lactam ring, as well as on the N1-aryl group. For example, novel 1,3,4-trisubstituted azetidin-2-one derivatives can be synthesized, demonstrating the modularity of this approach mdpi.comnih.gov.

Furthermore, the N-aryl group can be manipulated to introduce additional functionality or to be cleaved under specific conditions. For instance, the N-(p-ethoxyphenyl) group has been used as a protecting group for the β-lactam nitrogen, which can be oxidatively removed using ceric ammonium nitrate (CAN) to yield the corresponding N-unsubstituted β-lactams mdpi.com. This strategy highlights the role of the N-aryl substituent in facilitating synthetic transformations.

The versatility of the 1-arylazetidin-2-one scaffold is further exemplified by its use in the synthesis of more complex heterocyclic systems. For example, the intramolecular C–N cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides has been used to synthesize azetidine-fused 1,4-benzodiazepine compounds nih.gov.

The following table summarizes some of the synthetic transformations involving 1-arylazetidin-2-one derivatives, showcasing their role as versatile intermediates.

| Starting Material | Reagents and Conditions | Product | Application |

| N-aryl-cyclic amines | Ozone in organic solvents | N-aryl-lactams | "Metal-free" introduction of a carbonyl function nih.gov |

| Schiff's bases and chloroacetyl chloride | Triethylamine (B128534) in dioxane | 3-chloro-1,4-diarylazetidin-2-ones | Synthesis of antimicrobial agents niscpr.res.in |

| N-(p-ethoxyphenyl)-2-azetidinones | Ceric ammonium nitrate (CAN) | N-unsubstituted β-lactams | Deprotection of the β-lactam nitrogen mdpi.com |

| 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-benzodiazepines | Synthesis of complex heterocyclic systems nih.gov |

Strategic Use in Stereoselective Synthesis

The stereochemistry of the azetidin-2-one ring is crucial for its biological activity and its utility as a chiral building block. The development of stereoselective methods for the synthesis and functionalization of 1-arylazetidin-2-ones is therefore of significant importance. The Staudinger ketene-imine cycloaddition can be rendered stereoselective, often yielding the cis- or trans-β-lactam with high diastereoselectivity depending on the reaction conditions and the nature of the substituents mdpi.com.

For instance, the synthesis of C-3-alkyl/aryl azetidin-2-ones has been achieved with high stereoselectivity using 1,4-bis-(4-methoxyphenyl)azetidin-2,3-dione as a synthon. A regioselective Grignard reaction at the keto-group followed by a highly stereoselective removal of the resulting hydroxyl group are key steps in this synthetic sequence researchgate.net. This approach allows for the controlled introduction of substituents at the C3 position with a defined stereochemistry.

Furthermore, chiral auxiliaries can be employed to induce enantioselectivity in the formation of the azetidin-2-one ring. While specific examples for 1-(4-aminophenyl)azetidin-2-one are not prevalent in the literature, the general principle has been demonstrated for related systems. The use of chiral N-heterocyclic carbenes as catalysts in the Staudinger reaction of ketenes with N-aryl imines can produce cis-β-lactams with excellent enantioselectivities scispace.com.

The following table presents examples of stereoselective transformations involving 1-arylazetidin-2-one derivatives.

| Reaction Type | Key Features | Outcome |

| Grignard reaction on 1,4-bis-(4-methoxyphenyl)azetidin-2,3-dione | Regioselective addition to the keto group | Stereoselective synthesis of C-3-alkyl/aryl azetidin-2-ones researchgate.net |

| Staudinger reaction catalyzed by chiral N-heterocyclic carbenes | Enantioselective cycloaddition | Highly enantioenriched cis-β-lactams scispace.com |

| Palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation | Use of a chiral fluorinated BINOL ligand | Access to a wide range of β-aryl-β-lactams in high yields and excellent enantioselectivities rsc.org |

Development of Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The 1-arylazetidin-2-one scaffold, with its multiple points for diversification, is an attractive starting point for the construction of DOS libraries nih.govnih.gov.

The modular nature of the Staudinger reaction allows for the facile introduction of diversity at the N1, C3, and C4 positions of the β-lactam ring by simply varying the starting imine and ketene precursors. This "reagent-based" diversity can be further expanded through "scaffold-based" diversity, where the azetidin-2-one core is subjected to a series of subsequent reactions to generate a range of different molecular skeletons.

While specific DOS libraries based on this compound are not extensively documented, the potential for such applications is clear. The amino group on the N-phenyl ring provides a convenient handle for further derivatization, allowing for the attachment of a wide variety of building blocks through amide bond formation or other coupling reactions. The resulting functionalized azetidin-2-ones can then be subjected to ring-opening or ring-expansion reactions to generate a diverse set of new molecular scaffolds. The N-phenylquinoneimine scaffold, a related structure, has been highlighted as a versatile platform in drug discovery due to its structural diversity and capacity to interact with biological targets nih.govnih.gov.

Design of Pharmacological Tools in Peptidomimetics (as Unnatural Amino Acids)

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability towards enzymatic degradation and better bioavailability. The incorporation of unnatural amino acids is a common strategy in the design of peptidomimetics nih.govnih.gov. The rigid, four-membered ring of 1-arylazetidin-2-one makes it an excellent candidate for use as a constrained amino acid surrogate or a dipeptide isostere nih.gov.

The use of conformationally constrained histidine analogues, for example, has been shown to be a successful strategy in peptidomimetic design mdpi.com. Similarly, the incorporation of azepinone-constrained amino acids has been explored to control the side-chain dihedral angles of aromatic amino acids researchgate.net. These examples underscore the potential of using cyclic structures like 1-arylazetidin-2-ones to create novel peptidomimetics with tailored properties.

Exploration as Ligands in Asymmetric Catalysis

The development of chiral ligands is a central theme in asymmetric catalysis. While there is a vast body of literature on the use of various chiral scaffolds as ligands for metal-catalyzed reactions, the exploration of 1-arylazetidin-2-one derivatives in this context is less developed. However, the inherent chirality of substituted azetidin-2-ones and the presence of potential coordinating atoms (the lactam oxygen and the amino group on the phenyl ring) suggest that these compounds could serve as effective chiral ligands.

The design of chiral ligands often relies on the principle of C2-symmetry or the use of nonsymmetrical modular ligands nih.gov. Chiral bis(oxazoline) ligands, for example, have been successfully employed in a variety of asymmetric transformations utexas.edu. Similarly, chiral oxazolidine ligands have found increasing application in asymmetric catalysis nih.gov.

While direct examples of this compound or its close derivatives as ligands are scarce, the broader class of chiral nitrogen-containing heterocycles has been extensively studied. For instance, chiral imidazolidin-4-one derivatives have been used as ligands in copper-catalyzed asymmetric Henry reactions with high enantioselectivity beilstein-journals.org. This precedent suggests that with appropriate design and synthesis of chiral, non-racemic 1-arylazetidin-2-one derivatives, this class of compounds could find utility as a novel family of ligands in asymmetric catalysis. The development of such ligands would open up new avenues for the synthesis of enantiomerically enriched molecules.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Aminophenyl)azetidin-2-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves Schiff base intermediates followed by cyclization. For example:

- Step 1: React 4-aminobenzaldehyde with a β-lactam precursor (e.g., chloroacetyl chloride) to form a Schiff base intermediate.

- Step 2: Perform Staudinger [2+2] cycloaddition under inert conditions (e.g., N₂ atmosphere) to form the azetidin-2-one ring.

- Optimization: Adjust solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry of reagents. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency. Characterization via ¹H/¹³C-NMR and FT-IR is critical to confirm ring closure and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

- ¹H/¹³C-NMR: Key markers include the azetidin-2-one carbonyl signal (~170–175 ppm in ¹³C-NMR) and aromatic proton couplings (e.g., para-substituted phenyl group at ~6.5–7.5 ppm in ¹H-NMR).

- FT-IR: Confirm the presence of the β-lactam carbonyl stretch (~1750–1780 cm⁻¹) and primary amine N-H stretches (~3300–3500 cm⁻¹).

- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products. Cross-reference spectral data with computational predictions (e.g., DFT) if crystallographic data is unavailable .

Q. How should researchers approach crystallization and X-ray diffraction analysis for this compound?

Methodological Answer:

- Crystallization: Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to grow single crystals. Monitor crystal growth under polarized light to assess quality.

- X-ray Diffraction: Employ SHELX programs (e.g., SHELXL for refinement) to resolve structures. Key parameters include R-factor convergence (<5%) and validation via CCDC databases. For twinned crystals, use the TWINABS module in SHELX to correct data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound derivatives?

Methodological Answer:

- Data Contradictions: If bond lengths/angles deviate from expected values (e.g., azetidinone ring distortion), re-examine thermal displacement parameters (ADPs) to check for disorder.

- Refinement Strategies: Use SHELXL’s restraints (e.g., DFIX, SIMU) to stabilize problematic regions. For high-resolution data, apply Hirshfeld atom refinement (HAR) to model hydrogen positions accurately. Validate with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies are recommended for analyzing the metabolic stability of this compound in pharmacological studies?

Methodological Answer:

- In Vitro Assays: Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation . Monitor parent compound depletion via LC-MS/MS.

- Metabolite Identification: Perform HRMS/MS fragmentation to detect hydroxylated or ring-opened metabolites. Compare with synthetic standards (e.g., 4-hydroxyphenyl derivatives).

- Computational Tools: Apply ADMET predictors (e.g., SwissADME) to estimate metabolic hotspots, focusing on the azetidinone ring’s susceptibility to hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to enhance metabolic stability. Replace the primary amine with a secondary amine to reduce oxidative deamination.

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify interactions with target proteins (e.g., enzymes or receptors). Validate SAR trends via in vitro IC₅₀ assays and correlate with computational binding energies.

- Case Study: The drug Ezetimibe (a related azetidinone) demonstrates the importance of fluorophenyl and hydroxyl groups in target binding—similar principles can be applied here .

Data Contradiction Analysis Example

Scenario: Conflicting reports on the azetidinone ring’s stability under acidic conditions.

Resolution:

- Experimental Replication: Perform stability studies in pH 1–7 buffers (37°C, 24 hrs) with LC-MS monitoring.

- Mechanistic Insight: If ring-opening occurs, quantify hydrolysis products (e.g., via NMR) and compare activation energies using Arrhenius plots .

- Computational Validation: Use DFT calculations (e.g., Gaussian) to model protonation sites and transition states, explaining observed discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.